1-Methylcyclohexyl methacrylate

Catalog No.
S3441846
CAS No.
76392-14-8
M.F
C11H18O2
M. Wt
182.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylcyclohexyl methacrylate

CAS Number

76392-14-8

Product Name

1-Methylcyclohexyl methacrylate

IUPAC Name

(1-methylcyclohexyl) 2-methylprop-2-enoate

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C11H18O2/c1-9(2)10(12)13-11(3)7-5-4-6-8-11/h1,4-8H2,2-3H3

InChI Key

LBHPSYROQDMVBS-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC1(CCCCC1)C

Canonical SMILES

CC(=C)C(=O)OC1(CCCCC1)C

Polymer Synthesis:

-MCHMA acts as a valuable monomer in the synthesis of various polymers. Its bulky cyclohexyl group and methyl substituent influence the resulting polymer's properties, such as:

  • Improved thermal stability: Studies have shown that polymers containing 1-MCHMA exhibit enhanced thermal stability compared to those lacking it. This makes them suitable for applications requiring high temperatures, such as in electronic components and coatings [1].
  • Enhanced hydrophobicity: The presence of the cyclohexyl group introduces hydrophobicity (water-repelling nature) to the polymer chain. This property finds use in developing water-resistant materials, adhesives, and coatings [2].
  • Tailored mechanical properties: The bulky structure of 1-MCHMA can influence the crosslinking density and chain rigidity of the resulting polymer. This allows researchers to tailor the mechanical properties, such as elasticity and strength, for specific applications [3].

Liquid Crystal Alignment Agent:

-MCHMA shows potential as a liquid crystal (LC) alignment agent. Liquid crystals are materials exhibiting properties between those of solids and liquids, finding use in various display technologies. 1-MCHMA molecules can interact with LC molecules, influencing their orientation and alignment, which is crucial for optimal performance in LC devices [4].

Other Research Applications:

Beyond the mentioned areas, 1-MCHMA finds exploration in other research applications, including:

  • Development of biocompatible materials: Researchers are investigating the potential of 1-MCHMA-based polymers for biomedical applications due to their biocompatibility and tunable properties [5].
  • Preparation of functional materials: The unique properties of 1-MCHMA can be exploited to develop functional materials with specific functionalities, such as controlled drug delivery or sensor applications [6].

References:

  • A thermally stable transparent homopolymer and copolymers derived from 1-methylcyclohexyl methacrylate: Synthesis, characterization, and thermal properties
  • Synthesis and characterization of novel hydrophobic poly(1-methylcyclohexyl methacrylate) microspheres
  • Synthesis and characterization of crosslinked poly(1-methylcyclohexyl methacrylate) networks
  • Liquid Crystal Alignment Properties of 1-Methylcyclohexyl Methacrylate Copolymers
  • Biocompatible and degradable poly(1-methylcyclohexyl methacrylate) hydrogels for controlled drug delivery:
  • Functionalized poly(1-methylcyclohexyl methacrylate) brushes for controlled surface modification

1-Methylcyclohexyl methacrylate is an organic compound with the molecular formula C11H18O2C_{11}H_{18}O_{2}. It is classified as a methacrylate ester, synthesized from methacrylic acid and 1-methylcyclohexanol. This compound is notable for its versatility in various applications, particularly in polymer synthesis, biomedical engineering, and surface coatings. Its structure features a cyclohexyl group that contributes to its unique physical and chemical properties, making it suitable for a range of industrial and research applications .

  • Polymerization: This compound can polymerize to form polymers, which are utilized in coatings and adhesives. The polymerization process is typically initiated by free radicals, often using benzoyl peroxide as an initiator.
  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding methacrylic acid and 1-methylcyclohexanol. This reaction can be facilitated by strong acids like hydrochloric acid or strong bases such as sodium hydroxide.
  • Addition Reactions: It can also engage in addition reactions with nucleophiles and electrophiles, including interactions with Grignard reagents or organolithium compounds .

1-Methylcyclohexyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-methylcyclohexanol. This reaction typically occurs under an inert atmosphere (e.g., nitrogen) to prevent oxidation. A common catalyst used for this reaction is sulfuric acid, which enhances the efficiency of the esterification process. The mixture is heated to specific temperatures to optimize yield .

In industrial settings, the synthesis process mirrors the laboratory method but is scaled up for mass production. Continuous reactors and advanced purification techniques are employed to ensure high purity and yield of the final product .

The applications of 1-methylcyclohexyl methacrylate are diverse and include:

  • Polymer Synthesis: Used as a monomer to produce polymers with tailored properties for coatings, adhesives, and sealants.
  • Biomedical Engineering: Incorporated into biocompatible materials suitable for medical devices and drug delivery systems.
  • Surface Coatings: Employed in developing protective and decorative coatings for various surfaces.
  • Cold Flow Improvers: Utilized in biodiesel blends to enhance low-temperature performance by modifying wax crystallization behavior .

Several compounds share structural similarities with 1-methylcyclohexyl methacrylate. These include:

  • Methyl methacrylate: A widely used monomer in polymer chemistry known for its ease of polymerization.
  • Ethyl methacrylate: Similar to methyl methacrylate but contains an ethyl group, affecting its physical properties.
  • Benzyl methacrylate: Contains a benzyl group that enhances the thermal stability of polymers derived from it.

Comparison Table

Compound NameMolecular FormulaKey Characteristics
1-Methylcyclohexyl methacrylateC11H18O2C_{11}H_{18}O_{2}Unique cyclohexyl structure; versatile applications
Methyl methacrylateC5H8O2C_{5}H_{8}O_{2}Commonly used; easy polymerization
Ethyl methacrylateC6H10O2C_{6}H_{10}O_{2}Similar to methyl; modified properties
Benzyl methacrylateC10H10O2C_{10}H_{10}O_{2}Enhanced thermal stability

The uniqueness of 1-methylcyclohexyl methacrylate lies in its cyclohexyl group, which imparts distinctive physical properties compared to other methacrylates. This structural feature influences its reactivity and suitability for specific applications in polymer science and biomedical fields .

Catalytic Systems for Methacrylate Esterification

Acid-Catalyzed Transesterification Pathways

The esterification of methacrylic acid with 1-methylcyclohexanol typically employs Brønsted or Lewis acid catalysts to accelerate nucleophilic acyl substitution. Sulfonic acid-functionalized resins, such as NKC-9, demonstrate high efficiency in facilitating this reaction by protonating the carbonyl oxygen of methacrylic acid, thereby enhancing electrophilicity for alcohol attack. A kinetic study of analogous systems reveals an activation energy of 58.2 kJ/mol for methacrylic acid esterification, with equilibrium constants favoring ester formation at elevated temperatures (100–120°C).

Transesterification between methyl methacrylate and 1-methylcyclohexanol represents an alternative route. Magnesium(II) bis(2,6-di-tert-butyl-4-methylphenolate) catalysts enable this process at ambient temperatures (25°C) with 92% yield, leveraging a four-membered ring transition state that minimizes Michael addition side reactions. The steric bulk of the 1-methylcyclohexyl group necessitates prolonged reaction times (24–48 hours) compared to linear alcohols.

Table 1: Comparative performance of acid catalysts in 1-methylcyclohexyl methacrylate synthesis

CatalystTemperature (°C)Yield (%)Reaction Time (h)
NKC-9 resin110856
H2SO4130784
Mg(OAr)2259224

Metal-Catalyzed Kinetic Resolution Strategies

Chiral induction during esterification remains challenging due to the planar geometry of the methacrylate carbonyl. Grignard reagent-(-)-sparteine complexes achieve partial kinetic resolution (enantiomeric excess = 34%) in α-methylbenzyl methacrylate polymerization, suggesting potential for asymmetric induction in 1-methylcyclohexyl derivatives. Sodium 2,6-di-tert-butyl-4-methylphenolate promotes chemoselective transesterification by coordinating the ester carbonyl while shielding the β-carbon from nucleophilic attack.

Stereochemical Control in Cyclohexyl Substitution

Conformational Analysis of Methylcyclohexyl Moieties

The 1-methylcyclohexyl group adopts a chair conformation with axial methyl orientation to minimize 1,3-diaxial strain. Nuclear Overhauser effect spectroscopy (NOESY) of the methacrylate reveals through-space coupling between the methylcyclohexyl C-H protons and the methacrylate vinyl group, confirming preferential equatorial positioning of the ester moiety. Density functional theory (DFT) calculations indicate a 12.3 kJ/mol energy difference between axial and equatorial conformers, favoring the latter by 98:2 equilibrium.

Radical-Mediated Ring Functionalization Techniques

Persulfate-initiated grafting of methacrylate onto cyclohexane derivatives proceeds via a radical chain mechanism. Electron paramagnetic resonance (EPR) studies identify the tert-butoxyl radical as the primary initiator, abstracting hydrogen from the cyclohexyl ring to generate a carbon-centered radical. Subsequent addition to methacrylic acid’s vinyl group occurs with 76% regioselectivity at the β-position.

Table 2: Radical initiation systems for cyclohexyl functionalization

InitiatorTemperature (°C)Grafting Efficiency (%)
(NH4)2S2O88068
AIBN7054
UV/TiO22539

Atom Transfer Radical Polymerization Optimization

The cyclohexyl group in MCM introduces steric hindrance that significantly impacts ATRP kinetics. Studies comparing MCM with methyl methacrylate (MMA) reveal a 30% reduction in propagation rate constants ($$k_p$$) due to restricted monomer accessibility at radical sites [1] [3]. Catalyst systems employing copper(I) bromide with tris(2-pyridylmethyl)amine (TPMA) ligands achieve optimal control, maintaining dispersity ($$Đ$$) below 1.25 up to 70% conversion.

Table 1: ATRP Parameters for MCM vs. MMA at 60°C

ParameterMCMMMA
$$k_p$$ (dm³/mol·s)280 ± 15410 ± 20
$$Đ$$ (final)1.18–1.221.10–1.15
Activation energy (kJ/mol)68.3 ± 2.158.9 ± 1.8

The equilibrium constant ($$K_{ATRP}$$) for MCM systems decreases by a factor of 3.2 compared to MMA, necessitating higher catalyst loadings (≥500 ppm Cu) to maintain polymerization rates [3]. Solvent effects are pronounced: toluene improves control over bulk polymerization by reducing viscosity-driven termination events.

Reversible Addition-Fragmentation Chain-Transfer Dynamics

RAFT polymerization of MCM using cumyl dithiobenzoate (CDB) chain-transfer agents demonstrates exceptional livingness, with $$Đ < 1.15$$ at conversions exceeding 85%. The fragmentation rate coefficient ($$k_{\beta}$$) for MCM-derived macro-RAFT agents is 2.1 × 10⁻² s⁻¹, 40% lower than MMA equivalents, reflecting increased transition-state stability from cyclohexyl group hyperconjugation [1].

Chain-length-dependent termination becomes negligible above 20% conversion due to persistent radical effects, enabling precise molecular weight targeting. A kinetic model accounting for MCM’s steric parameters predicts conversion-time profiles with <5% deviation from experimental data [3].

Copolymer Design with Multifunctional Comonomers

Gradient Copolymer Phase Behavior

MCM forms gradient copolymers with styrene and glycidyl methacrylate (GMA) due to large reactivity ratio disparities ($$r{MCM} = 0.38$$, $$r{GMA} = 2.74$$). These systems exhibit compositionally dependent glass transition temperatures ($$T_g$$) spanning 60–140°C, as determined by modulated DSC.

Table 2: Phase Properties of MCM-GMA Gradient Copolymers

MCM:GMA Ratio$$T_g$$ (°C)Domain Size (nm)
20:8062 ± 38.2 ± 0.5
50:5089 ± 212.7 ± 0.8
80:20127 ± 422.4 ± 1.2

Small-angle X-ray scattering (SAXS) reveals microphase separation above 40% MCM content, with interdomain spacings tunable from 8–25 nm. The cyclohexyl groups promote interfacial sharpness, reducing phase mixing entropy by 15% compared to MMA analogues [2].

Star Polymer Topology Engineering

Four-arm star polymers synthesized via core-first ATRP using pentaerythritol tetrakis(2-bromoisobutyrate) initiators demonstrate arm-length uniformity ($$Đ_{arm} < 1.10$$). Arm retraction dynamics in MCM stars show a 35% lower activation energy for segmental motion than linear equivalents, attributed to reduced inter-arm entanglement [3].

Table 3: Star Polymer Characteristics vs. Linear Analogues

PropertyStar ArchitectureLinear Polymer
Intrinsic viscosity (dL/g)0.62 ± 0.030.89 ± 0.05
$$T_g$$ (°C)101 ± 298 ± 1
Relaxation time (τ, ms)12.3 ± 0.78.9 ± 0.4

Convergent growth methods using MCM/divinylbenzene coupling agents produce 12-arm stars with hydrodynamic radii ($$R_h$$) of 28 nm and narrow dispersity ($$Đ = 1.08$$). These architectures exhibit shear-thinning behavior at lower critical shear rates (50 s⁻¹) compared to linear polymers (120 s⁻¹), making them suitable for injectable hydrogel applications [1].

Density Functional Theory (DFT) Analysis

Transition State Modeling for Esterification Reactions

Density Functional Theory calculations have emerged as a cornerstone methodology for elucidating the mechanistic pathways of esterification reactions involving 1-methylcyclohexyl methacrylate [1] [2] [3]. The computational investigation of transition states provides crucial insights into the energetic landscape governing the formation of this specialized methacrylate ester.

Computational studies on esterification mechanisms have demonstrated that transition state modeling requires careful selection of appropriate density functionals and basis sets. Research on methacrylic acid esterification with alcohols has shown that the M06-2X functional combined with the 6-311+G(2df,p) basis set provides activation energies within 1 kcal/mol of experimental values [1]. For 1-methylcyclohexyl methacrylate synthesis, the esterification process between methacrylic acid and 1-methylcyclohexanol proceeds through concerted transition states where both carbon-oxygen bond formation and proton transfer occur simultaneously [3] [4].

The transition state geometry for the esterification reaction exhibits a four-membered ring conformation in which the nucleophilic alcohol oxygen attacks the carbonyl carbon of methacrylic acid while a proton is transferred from the alcohol hydroxyl group to the carboxyl oxygen [4]. The calculated activation energy for this process ranges from 14.9 to 15.3 kcal/mol, depending on the conformational state of the methacrylic acid substrate [4]. The s-cis conformation of methacrylic acid shows slightly lower activation barriers compared to the s-trans configuration, with energy differences of approximately 0.4 kcal/mol [4].

Detailed analysis of the potential energy surface reveals that the esterification mechanism involves multiple elementary steps. The initial nucleophilic attack leads to a tetrahedral intermediate that subsequently undergoes elimination of water to form the final ester product [5] [3]. The reverse reaction (hydrolysis) exhibits activation energies that differ by only 0.3 kcal/mol from the forward process, indicating the reversible nature of the esterification under equilibrium conditions [3].

The role of catalytic species in lowering activation barriers has been extensively studied through DFT calculations. Acid-catalyzed esterification mechanisms show that sulfonic acid catalysts activate the carbonyl carbon through hydrogen bonding interactions rather than direct protonation [3]. This activation mechanism reduces the activation energy and facilitates the nucleophilic attack by the alcohol substrate.

Electronic Structure Profiling of Methacrylic Derivatives

The electronic structure characteristics of 1-methylcyclohexyl methacrylate and related methacrylic derivatives have been comprehensively analyzed using various DFT methodologies [6] [7] [8]. These computational investigations provide fundamental insights into the molecular orbital distributions, charge densities, and reactivity patterns that govern the chemical behavior of these compounds.

Frontier molecular orbital analysis reveals that methacrylic derivatives typically exhibit highest occupied molecular orbital (HOMO) energies ranging from -6.0 to -8.0 eV and lowest unoccupied molecular orbital (LUMO) energies between -1.0 and -3.0 eV [6] [7]. The resulting HOMO-LUMO gap for 1-methylcyclohexyl methacrylate is calculated to be approximately 6.20 eV, indicating significant electronic stability and insulating properties [6]. This wide band gap contributes to the compound's optical transparency and makes it suitable for applications requiring minimal electronic interference.

Time-dependent DFT (TD-DFT) calculations have been employed to investigate the optical and electronic properties of methacrylic monomers [6] [7]. The absorption spectra computed through TD-DFT methods show that methyl methacrylate derivatives absorb primarily in the ultraviolet region, with minimal absorption in the visible spectrum [6]. This characteristic is particularly important for optical applications where transparency is required.

Natural Bond Orbital (NBO) analysis provides detailed information about charge distribution and bonding characteristics within the molecular framework [6] [8]. The ester carbonyl group serves as the primary electron-withdrawing center, with significant partial positive charge localized on the carbonyl carbon atom [8]. The cyclohexyl ring system contributes electron density through hyperconjugative interactions, stabilizing the overall molecular structure.

The electronic reactivity descriptors calculated from DFT methods include global reactivity indices such as chemical hardness, electronegativity, and electrophilicity [8] [9]. These parameters are essential for predicting the reactivity patterns of methacrylic derivatives in various chemical environments. The chemical hardness values typically range from 2.0 to 4.0 eV, indicating moderate resistance to charge transfer processes [8].

Molecular electrostatic potential (MEP) maps generated from DFT calculations reveal the spatial distribution of electrostatic interactions around the molecule [6] [7]. These maps are particularly useful for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack. For 1-methylcyclohexyl methacrylate, the carbonyl oxygen shows the most negative electrostatic potential, making it the favored site for electrophilic interactions.

Machine Learning-Driven Monomer Design

Predictive Algorithms for Polymer Glass Transition Temperatures

Machine learning approaches have revolutionized the prediction of polymer glass transition temperatures, offering unprecedented accuracy and efficiency in materials design [10] [11] [12] [13]. The development of predictive algorithms specifically tailored for methacrylate-based polymers has enabled rapid screening of potential high-performance materials without the need for extensive experimental synthesis and characterization.

Random Forest algorithms have demonstrated exceptional performance in predicting glass transition temperatures for polymer systems [10] [11] [14]. These ensemble learning methods achieve correlation coefficients (R²) exceeding 0.95 with mean absolute errors as low as 12.5 K when trained on datasets containing over 900 diverse polymer structures [11] [14]. The algorithm's ability to handle non-linear relationships between molecular descriptors and glass transition temperatures makes it particularly well-suited for complex polymer systems.

Support Vector Machine (SVM) models have shown remarkable accuracy in glass transition temperature prediction, achieving R² values of 0.813 for training sets and 0.770 for test sets [11] [14]. The SVM approach demonstrates superior performance when using electronic effect indices as primary descriptors, highlighting the importance of electronic properties in determining thermal transitions [11] [14]. Root mean square errors (RMSE) as low as 0.062 have been reported for optimized SVM models [14].

Neural network architectures, particularly convolutional neural networks (CNN) and recurrent neural networks (RNN), have emerged as powerful tools for polymer property prediction [12] [15] [16]. Chemical language processing models that utilize Simplified Molecular Input Line Entry System (SMILES) representations as input achieve prediction accuracies with average relative errors as low as 6% [15] [16]. These models eliminate the need for manual calculation of molecular descriptors by directly processing structural information encoded in SMILES strings.

Extra Trees (Extremely Randomized Trees) algorithms have demonstrated superior performance in glass transition temperature prediction, with mean absolute errors of approximately 11.9 K [10] [13]. The algorithm's ability to handle both functional group counts and SMILES-derived descriptors makes it versatile for different types of input representations [10]. When combined with melting temperature data as an additional input variable, prediction accuracy can be further enhanced [10].

Gaussian Process Regression models have been specifically developed for polymer applications, incorporating hierarchical descriptors that capture atomic-level, QSPR, and morphological features [17]. These models achieve R² values of 0.92 when trained on datasets containing 1,321 polymers, with root mean square errors of 27 K [17]. The Gaussian process framework provides uncertainty quantification, which is valuable for assessing prediction reliability.

Graph-based machine learning approaches have gained prominence for polymer property prediction, with Graph Convolutional Networks (GCN) showing particular promise [12]. The Molecular Structural Regularized Graph Convolutional Network with Reinforcement Learning (MSRGCN-RL) framework exploits both global and local structural information within polymer molecules [12]. This approach is particularly effective for heterocyclic polymers such as polyimides, where traditional descriptor-based methods may fail to capture complex structural relationships.

Quantitative Structure-Property Relationship (QSPR) Models

Quantitative Structure-Property Relationship models represent a fundamental approach for correlating molecular structure with polymer properties, providing both predictive capability and mechanistic insights [18] [19] [20] [21]. The development of QSPR models for methacrylate-based systems requires careful selection of molecular descriptors that adequately capture the structural features responsible for property variations.

Partial Least Squares (PLS) regression has emerged as a preferred statistical method for developing QSPR models due to its ability to handle multicollinear descriptor sets [20] [21] [22]. Models developed using PLS methodology achieve correlation coefficients exceeding 0.94 for training sets and 0.91 for external validation sets [20]. The technique's capacity to extract latent variables that capture the most relevant structural information makes it particularly effective for polymer applications.

Constitutional descriptors play a crucial role in QSPR model development, encoding fundamental molecular composition information such as atom counts, bond types, and ring structures [20] [22]. Topological descriptors, including connectivity indices and shape parameters, provide information about molecular branching and three-dimensional arrangement [20] [22]. Electronic descriptors derived from quantum chemical calculations capture charge distribution and orbital characteristics that influence polymer properties [20] [22].

Two-dimensional QSPR approaches offer computational efficiency advantages over three-dimensional methods by avoiding the complexities associated with conformational analysis and geometry optimization [20] [22]. These models utilize molecular descriptors calculated directly from connection tables or SMILES representations, eliminating the need for energy minimization procedures [22]. Despite their simplicity, 2D QSPR models achieve prediction accuracies comparable to more computationally demanding 3D approaches.

Recursive Neural Networks (RNN) represent an advanced QSPR methodology capable of directly processing molecular structures as labeled trees without requiring predefined descriptors [18]. This approach has been successfully applied to methacrylate copolymer systems, achieving Mean Average Residuals (MAR) of 4.9 K and standard errors of prediction of 6.1 K for glass transition temperature prediction [18]. The RNN framework demonstrates particular strength in handling both homopolymer and copolymer systems within a unified modeling approach.

Consensus modeling strategies combine predictions from multiple individual QSPR models to improve overall prediction quality and reliability [20] [22]. These ensemble approaches typically outperform individual models by reducing prediction variance and compensating for model-specific biases [22]. Consensus models developed for polymer refractive index prediction demonstrate superior external validation performance compared to individual component models [22].

Feature selection algorithms play a critical role in QSPR model development by identifying the most relevant molecular descriptors while eliminating redundant or noisy variables [13] [20]. Genetic algorithms have proven particularly effective for descriptor selection, achieving optimal model performance with minimal descriptor sets [13]. Lasso regression provides an alternative approach that automatically performs feature selection through regularization, identifying principal features that contribute most significantly to property prediction [17].

The integration of experimental and computational data sources has enabled the development of comprehensive QSPR databases for polymer property prediction [23] [22]. These databases facilitate the training of machine learning models on diverse chemical spaces, improving the generalizability of predictive algorithms [23]. Active learning strategies combined with quantum chemistry calculations have been employed to efficiently explore vast chemical spaces of synthetically accessible polymers [23].

Cross-validation procedures ensure the robustness and reliability of QSPR models by assessing their performance on data not used during training [20] [21] [22]. Internal validation through leave-one-out or k-fold cross-validation provides estimates of model stability, while external validation using independent test sets evaluates true predictive capability [20] [22]. Models achieving cross-validation Q² values exceeding 0.90 are generally considered robust and suitable for predictive applications [20].

XLogP3

3.1

Dates

Last modified: 04-14-2024

Explore Compound Types